molecular formula C17H23N3OS B216290 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

Cat. No. B216290
M. Wt: 317.5 g/mol
InChI Key: KGPOFCIFMNKLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMXB-A, and it has been found to have a number of interesting properties that make it useful for a variety of applications.

Mechanism of Action

DMXB-A acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and inflammation. Activation of the alpha7 nAChR by DMXB-A has been found to have a number of interesting effects on these processes.
Biochemical and Physiological Effects:
Activation of the alpha7 nAChR by DMXB-A has been found to have a number of interesting biochemical and physiological effects. It has been found to enhance cognitive function, reduce inflammation, and reduce pain perception. DMXB-A has also been found to have neuroprotective effects, which may make it useful in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMXB-A in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of using DMXB-A is that it is relatively expensive compared to other compounds that can be used to activate the alpha7 nAChR.

Future Directions

There are a number of potential future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of DMXB-A as an analgesic or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of DMXB-A and its effects on various physiological processes.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide to form 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. This compound is then reacted with 4-phenylbutanoyl chloride to form DMXB-A.

Scientific Research Applications

DMXB-A has been found to have a number of potential applications in scientific research. It has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease and schizophrenia. DMXB-A has also been found to have potential anti-inflammatory and analgesic properties.

properties

Product Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

InChI

InChI=1S/C17H23N3OS/c1-17(2,3)12-15-19-20-16(22-15)18-14(21)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20,21)

InChI Key

KGPOFCIFMNKLFE-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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